![molecular formula C22H20FN5O B1226290 3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide
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Overview
Description
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Cytotoxic Evaluation in Cancer Research
A study by Ahsan et al. (2018) synthesized analogues of 3-(4-fluorophenyl) pyrazole carboxamide and evaluated their cytotoxicity against breast cancer cell lines. One analogue showed promising results, comparable to the standard drug adriamycin against the MCF-7 cancer cell line, suggesting potential applications in cancer therapy (Ahsan et al., 2018).
Structural Analysis and Potential Interactions
Köysal et al. (2005) investigated the structures of N-substituted pyrazoline-thiocarboxamides, including compounds with a 3-(4-fluorophenyl) group. The study provided insights into the geometric parameters and intermolecular interactions of these compounds, which is valuable for understanding their potential biological activity (Köysal et al., 2005).
Application in Drug Development
Norris and Leeman (2008) discussed the development of a drug candidate, utilizing a compound structurally related to 3-(4-fluorophenyl) pyrazole carboxamide. The study highlighted a palladium-catalyzed carbon−sulfur bond formation, emphasizing the compound's role in synthesizing key intermediates for clinical drug supplies (Norris & Leeman, 2008).
Exploration of Antitubercular Activity
Khunt et al. (2012) synthesized N-phenyl-3-(4-fluorophenyl) pyrazole derivatives and evaluated them for antitubercular activity. The study also conducted a 3D-QSAR analysis, correlating chemical structures with activity against Mycobacterium tuberculosis. This research indicates the potential use of 3-(4-fluorophenyl) pyrazole derivatives in treating tuberculosis (Khunt et al., 2012).
Molecular Docking Studies for Inhibitory Activity
Mary et al. (2015) conducted molecular docking studies on 3-(4-fluorophenyl) pyrazole carboxaldehyde, aiming to explore its potential phosphodiesterase inhibitory activity. This research provides insights into how such compounds might interact with biological targets, a key aspect in drug discovery (Mary et al., 2015).
Anti-Inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized imidazole-based derivatives, including compounds with a 4-fluorophenyl group, and evaluated their anti-inflammatory and analgesic activities. This research highlights the potential therapeutic applications of these compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).
properties
Product Name |
3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide |
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Molecular Formula |
C22H20FN5O |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H20FN5O/c23-18-9-7-17(8-10-18)21-20(15-28(26-21)19-5-2-1-3-6-19)22(29)25-11-4-13-27-14-12-24-16-27/h1-3,5-10,12,14-16H,4,11,13H2,(H,25,29) |
InChI Key |
YWHQYJNDMHIWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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